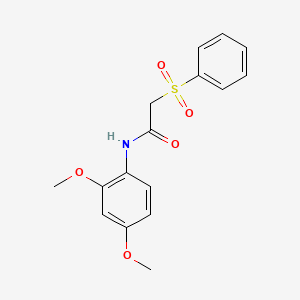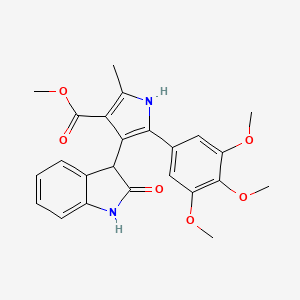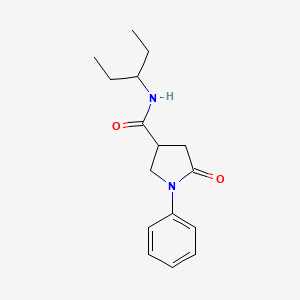![molecular formula C17H23N3O3S2 B11163890 3-(benzylsulfonyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163890.png)
3-(benzylsulfonyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of a suitable precursor to form the 1,3,4-thiadiazole ring. This can be achieved using reagents such as thiosemicarbazide and an appropriate acid chloride under reflux conditions.
Introduction of the Dimethylpropyl Group: The next step involves the alkylation of the thiadiazole ring with 2,2-dimethylpropyl bromide in the presence of a base like potassium carbonate.
Sulfonylation: The phenylmethanesulfonyl group is introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfonylated thiadiazole intermediate with a suitable amine to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress, such as superoxide dismutase and catalase, leading to the modulation of reactive oxygen species (ROS) levels.
Pathways Involved: It can modulate signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHYLPHENYL)ACETAMIDE
- **N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-(PENTANOYLAMINO)BENZAMIDE
Uniqueness
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE stands out due to its unique combination of the thiadiazole ring and the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H23N3O3S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-17(2,3)11-15-19-20-16(24-15)18-14(21)9-10-25(22,23)12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20,21) |
InChI Key |
OTQREJXKZBYEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163807.png)
![Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B11163828.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11163830.png)
![2-{[(4-methylphenyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11163848.png)
![4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11163852.png)

![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B11163859.png)


![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-phenylalaninate](/img/structure/B11163879.png)

![3-methyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11163884.png)
![1-cyclopentyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163885.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11163888.png)
